Phenol, 4-isothiocyanato-2-nitro-(9CI)
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Overview
Description
Phenol, 4-isothiocyanato-2-nitro-(9CI) is an organic compound with the molecular formula C7H4N2O3S and a molecular weight of 196.18 g/mol This compound is characterized by the presence of a phenol group substituted with an isothiocyanate group at the 4-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-isothiocyanato-2-nitro-(9CI) typically involves the nitration of phenol followed by the introduction of the isothiocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-nitrophenol is then reacted with thiophosgene or a similar reagent to introduce the isothiocyanate group at the 4-position .
Industrial Production Methods
Industrial production of Phenol, 4-isothiocyanato-2-nitro-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are also critical due to the hazardous nature of some reagents used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-isothiocyanato-2-nitro-(9CI) undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aminophenol derivatives.
Substitution: Thiourea derivatives and other substituted phenols.
Scientific Research Applications
Phenol, 4-isothiocyanato-2-nitro-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenol, 4-isothiocyanato-2-nitro-(9CI) involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, potentially disrupting their normal function. The nitro group can also participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
Phenol, 4-isothiocyanato-2-nitro-(9CI) can be compared with other isothiocyanate and nitrophenol derivatives:
Phenyl isothiocyanate: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitrophenol: Lacks the isothiocyanate group, limiting its ability to form covalent bonds with nucleophiles.
4-Isothiocyanatophenol: Lacks the nitro group, reducing its potential for redox activity.
These comparisons highlight the unique combination of functional groups in Phenol, 4-isothiocyanato-2-nitro-(9CI), which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4N2O3S |
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Molecular Weight |
196.19 g/mol |
IUPAC Name |
4-isothiocyanato-2-nitrophenol |
InChI |
InChI=1S/C7H4N2O3S/c10-7-2-1-5(8-4-13)3-6(7)9(11)12/h1-3,10H |
InChI Key |
NJMKVXWNDAVJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])O |
Origin of Product |
United States |
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